molecular formula C15H18O3 B14009242 5-(2-Hydroxyethyl)-2,2,4,6-tetramethyl-1H-indene-1,3(2H)-dione

5-(2-Hydroxyethyl)-2,2,4,6-tetramethyl-1H-indene-1,3(2H)-dione

Cat. No.: B14009242
M. Wt: 246.30 g/mol
InChI Key: SSPXAIRHWPMXAX-UHFFFAOYSA-N
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Description

5-(2-HYDROXYETHYL)-2,2,4,6-TETRAMETHYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound with a unique structure that includes a hydroxyethyl group and multiple methyl groups attached to an indene-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-HYDROXYETHYL)-2,2,4,6-TETRAMETHYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of an indene-dione derivative with a hydroxyethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity 5-(2-HYDROXYETHYL)-2,2,4,6-TETRAMETHYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE.

Chemical Reactions Analysis

Types of Reactions

5-(2-HYDROXYETHYL)-2,2,4,6-TETRAMETHYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl groups in the indene-dione core can be reduced to form corresponding alcohols.

    Substitution: The methyl groups can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group yields a carboxylic acid, while reduction of the carbonyl groups results in alcohols.

Scientific Research Applications

5-(2-HYDROXYETHYL)-2,2,4,6-TETRAMETHYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-HYDROXYETHYL)-2,2,4,6-TETRAMETHYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The indene-dione core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-HYDROXYETHYL METHACRYLATE (HEMA): A widely studied monomer used in polymer chemistry.

    5-(2-HYDROXYETHYL)-4-METHYLTHIAZOLE: Known for its applications in drug synthesis and as a biochemical reagent.

    ICARIDIN: An insect repellent with a hydroxyethyl group, used for its broad efficacy against arthropods.

Uniqueness

5-(2-HYDROXYETHYL)-2,2,4,6-TETRAMETHYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is unique due to its indene-dione core structure, which imparts distinct chemical and biological properties. Its multiple methyl groups and hydroxyethyl functionality make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

5-(2-hydroxyethyl)-2,2,4,6-tetramethylindene-1,3-dione

InChI

InChI=1S/C15H18O3/c1-8-7-11-12(9(2)10(8)5-6-16)14(18)15(3,4)13(11)17/h7,16H,5-6H2,1-4H3

InChI Key

SSPXAIRHWPMXAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1CCO)C)C(=O)C(C2=O)(C)C

Origin of Product

United States

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